molecular formula C13H10INO2 B3184881 Phenyl 2-amino-5-iodobenzoate CAS No. 1131605-43-0

Phenyl 2-amino-5-iodobenzoate

Cat. No.: B3184881
CAS No.: 1131605-43-0
M. Wt: 339.13 g/mol
InChI Key: SYNLRYPLQSNGDV-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Benzoate (B1203000) Esters

Benzoate esters are a fundamental class of compounds in organic chemistry, often recognized for their use as fragrances and in polymers. In the context of advanced synthesis, the aromatic ring of a benzoate ester can be substituted with various functional groups to precisely modulate its chemical reactivity. The nature of these substituents is critical; they can be either electron-donating or electron-withdrawing, which in turn influences the reactivity of the aromatic ring and the ester group itself.

The ester group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene (B151609). stackexchange.commasterorganicchemistry.com The presence of additional substituents creates a more complex reactivity profile. In Phenyl 2-amino-5-iodobenzoate, the amino group is a powerful electron-donating group, which activates the ring, while the iodine atom has a deactivating inductive effect but can direct incoming electrophiles. masterorganicchemistry.com The study of how different substituents affect the electronic environment and steric hindrance in benzoate esters is crucial for predicting their behavior in chemical reactions. uniroma1.it For instance, research into the photochemistry of substituted benzoate esters shows that the efficiency of certain photochemical reactions is highly dependent on the nature of the substituents. rsc.org Similarly, enzymatic processes like toluene (B28343) dioxygenase-mediated oxidation have been shown to be selective for certain isomers of halogen-substituted benzoate esters. rsc.org

Overview of Aromatic Amino-Halo Benzoate Derivatives in Synthetic Organic Chemistry

Aromatic compounds featuring both an amino and a halogen substituent are valuable intermediates in organic synthesis. The "amino-halo" pattern on a benzoic acid derivative, as seen in the precursor to this compound, offers multiple sites for chemical modification.

The key precursor, 2-amino-5-iodobenzoic acid, is a useful compound for building more complex molecules, including pharmaceuticals and other functional chemicals. google.com Its synthesis can be achieved by the direct iodination of 2-aminobenzoic acid (anthranilic acid) using an oxidant like hydrogen peroxide, which provides a high yield of the desired product. google.comchemicalbook.com

Once formed, this amino-halo benzoic acid can be converted into a variety of esters. The resulting derivatives, such as this compound or the more commonly cited Methyl 2-amino-5-iodobenzoate, are versatile building blocks. biosynth.com The amino group can be modified, and the iodine atom, being a good leaving group, is particularly useful in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C-5 position. The reactivity of iodine in such reactions is a key feature that makes iodo-substituted aromatics valuable in synthetic chemistry.

Research on related structures highlights their utility. For example, derivatives of 2-amino-5-iodobenzoic acid have been explored in the development of antitubercular agents, where the iodo-phenyl moiety plays a role in the molecule's interaction with biological targets. nih.gov The methyl ester analog, Methyl 2-amino-5-iodobenzoate, has been identified as a potential activatable probe for cancer imaging. biosynth.com These applications underscore the importance of the aromatic amino-halo benzoate scaffold in creating functionally diverse molecules.

Table 2: Comparison of this compound with Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Structural Difference
This compound C₁₃H₁₀INO₂ 339.13 Not Available Phenyl ester group
Methyl 2-amino-5-iodobenzoate C₈H₈INO₂ 277.06 85 biosynth.com Methyl ester group biosynth.com

| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 219-221 (dec.) chemicalbook.comchembk.com | Carboxylic acid group chemicalbook.com |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Amino-5-iodobenzoic acid
Methyl 2-amino-5-iodobenzoate
2-Aminobenzoic acid (Anthranilic acid)
Benzene
(E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate
Ethyl 2-iodobenzoate
Ethyl 4-amino-2-chloro-5-iodobenzoate
Hydrogen Peroxide
Iodine
Methyl 2-bromo-benzoate
Methyl 2-chloro-benzoate
Methyl 2-fluorobenzoate
Methyl 2-iodobenzoate
Toluene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131605-43-0

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

phenyl 2-amino-5-iodobenzoate

InChI

InChI=1S/C13H10INO2/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

SYNLRYPLQSNGDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)I)N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)I)N

Origin of Product

United States

Reactivity and Reaction Mechanism Investigations of Phenyl 2 Amino 5 Iodobenzoate

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety is the most reactive site on the Phenyl 2-amino-5-iodobenzoate molecule for cross-coupling reactions. The carbon-iodine bond is relatively weak compared to carbon-bromine and carbon-chlorine bonds, making it highly susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium(0) and nickel(0). This step initiates the catalytic cycle for a wide array of powerful bond-forming reactions. The electronic nature of the aromatic ring, influenced by the ortho-amino group (electron-donating) and the para-phenyl carboxylate group (electron-withdrawing), can modulate the rate and efficiency of these catalytic processes.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the aryl iodide is the primary handle for these transformations.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

General Mechanism and Expected Reactivity: The catalytic cycle generally involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl iodide of this compound to form an arylpalladium(II) iodide intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

Illustrative Reaction Conditions for Aryl Iodides: Based on similar substrates, typical conditions would involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like toluene (B28343), DMF, or aqueous ethanol. researchgate.netmit.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides Note: This table is based on general knowledge of the Suzuki-Miyaura reaction with analogous aryl iodide substrates, as specific data for this compound is not available.

Catalyst / Precatalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100
Pd(PPh₃)₄ - K₂CO₃ DME/H₂O 80
PdCl₂(dppf) - Na₂CO₃ Dioxane/H₂O 90

The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. nih.govnih.gov

General Mechanism and Expected Reactivity: The reaction mechanism involves:

Oxidative Addition: Pd(0) inserts into the carbon-iodine bond of this compound.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium complex.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium species. google.com

This reaction would functionalize the 5-position of this compound with a vinyl group. The regioselectivity of the alkene insertion and the geometry of the resulting double bond are key considerations. A survey of the chemical literature does not provide specific examples of the Heck reaction being performed on this compound, though the high reactivity of the C-I bond makes it an excellent theoretical substrate.

Illustrative Reaction Conditions for Aryl Iodides: Typical conditions for a Heck reaction with an aryl iodide involve a palladium source (e.g., Pd(OAc)₂), often without a phosphine ligand (or with one for specific selectivity), and an organic or inorganic base like Et₃N or K₂CO₃ in a polar aprotic solvent such as DMF or NMP. mdpi.com

Table 2: Representative Conditions for Heck Reaction of Aryl Halides Note: This table is based on general knowledge of the Heck reaction with analogous aryl iodide substrates, as specific data for this compound is not available.

Catalyst / Precatalyst Ligand (if any) Base Solvent Temperature (°C)
Pd(OAc)₂ PPh₃ Et₃N Acetonitrile (B52724) 80
PdCl₂ - K₂CO₃ DMF 100
Pd/C - NaOAc NMP 120

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines, using a palladium catalyst. mdpi.com

General Mechanism and Expected Reactivity: The catalytic cycle is similar to other cross-couplings:

Oxidative Addition: A Pd(0)-ligand complex reacts with the aryl iodide.

Amine Coordination and Deprotonation: The amine coordinates to the arylpalladium(II) complex, and a base removes a proton from the nitrogen, forming a palladium amide.

Reductive Elimination: The C-N bond is formed by reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst. mdpi.com

Applying this reaction to this compound would involve coupling a primary or secondary amine at the 5-position to form a diamine derivative. The reaction is highly dependent on the choice of ligand and base. Despite the utility of this reaction, specific studies detailing the Buchwald-Hartwig amination on this compound were not found in the reviewed literature.

Illustrative Reaction Conditions for Aryl Halides: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base like NaOt-Bu or LHMDS in an aprotic solvent such as toluene or dioxane.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides Note: This table is based on general knowledge of the Buchwald-Hartwig amination with analogous aryl halide substrates, as specific data for this compound is not available.

Catalyst / Precatalyst Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃ XPhos K₃PO₄ t-BuOH 110
Pd(OAc)₂ BINAP Cs₂CO₃ Toluene 100
(SIPr)Pd(allyl)Cl - LHMDS Dioxane 80

The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.gov

General Mechanism and Expected Reactivity: The process involves two interconnected catalytic cycles:

Palladium Cycle: Begins with the oxidative addition of the aryl iodide to Pd(0).

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.

Transmetalation: The copper acetylide transfers the alkyne group to the arylpalladium(II) complex.

Reductive Elimination: The arylethynyl product is formed, and the Pd(0) catalyst is regenerated. nih.gov

This reaction would install an alkyne functionality at the 5-position of this compound, a valuable transformation for introducing linear carbon frameworks. The reaction is generally high-yielding for aryl iodides. However, specific literature detailing the Sonogashira coupling of this compound is not available.

Illustrative Reaction Conditions for Aryl Iodides: Standard Sonogashira conditions employ a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base (e.g., Et₃N or piperidine) which also often serves as the solvent.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Iodides Note: This table is based on general knowledge of the Sonogashira coupling with analogous aryl iodide substrates, as specific data for this compound is not available.

Catalyst / Precatalyst Co-catalyst Base Solvent Temperature (°C)
Pd(PPh₃)₂Cl₂ CuI Et₃N THF 65
Pd(OAc)₂/PPh₃ CuI Piperidine DMF 80
Pd(dppf)Cl₂ CuI DIPA Toluene 70

Nickel catalysts are an attractive, more earth-abundant, and less expensive alternative to palladium for cross-coupling reactions. Nickel can catalyze reactions analogous to those of palladium, such as Suzuki-Miyaura, Buchwald-Hartwig, and other C-C and C-heteroatom bond-forming reactions. researchgate.net

General Mechanism and Expected Reactivity: Nickel-catalyzed reactions often proceed through similar catalytic cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates, including oxidative addition, transmetalation, and reductive elimination steps. Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium, sometimes enabling transformations that are challenging for palladium systems. For this compound, nickel catalysis would be expected to functionalize the C-I bond. The presence of the amino and ester functional groups could influence the choice of ligand and reaction conditions to achieve chemoselectivity. As with the palladium-catalyzed reactions, specific documented applications of nickel-catalyzed couplings with this compound are not prevalent in the scientific literature.

Illustrative Reaction Conditions for Aryl Halides: Nickel-catalyzed couplings often use a nickel(II) precatalyst like NiCl₂(dppe) or NiCl₂(dppp), which is reduced in situ, or a Ni(0) source like Ni(COD)₂. They typically require a ligand and a base, with the specific choices depending on the reaction type.

Table 5: Representative Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Halides Note: This table is based on general knowledge of nickel-catalyzed reactions with analogous aryl halide substrates, as specific data for this compound is not available.

Reaction Type Catalyst / Precatalyst Ligand Reagent/Base Solvent
Suzuki-type NiCl₂ dppp K₃PO₄ Dioxane
Amination Ni(COD)₂ dppf NaOt-Bu Toluene
C-S Coupling NiCl₂ dcpe K₂CO₃ DMA

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups, and there must be a good leaving group present. wikipedia.orglibretexts.org In the case of this compound, the iodine atom serves as a good leaving group, as the iodide ion is a stable species. fiveable.me

The reactivity of the aryl iodide in SNAr reactions is significantly influenced by the substituents on the aromatic ring. fiveable.me Electron-withdrawing groups positioned ortho or para to the leaving group increase reactivity by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.orglibretexts.orgfiveable.me Conversely, electron-donating groups decrease reactivity.

In this compound, the substituents present a competing electronic landscape.

The amino group (-NH₂) is a strong electron-donating group, which deactivates the ring towards nucleophilic attack.

The phenyl ester group (-CO₂Ph) is an electron-withdrawing group, which activates the ring.

The iodine atom (-I) , while being the leaving group, also acts as a deactivating group through its inductive effect.

Table 1: Influence of Substituents on SNAr Reactivity of this compound

Substituent Position Relative to Iodine Electronic Effect Influence on SNAr
Amino (-NH₂) meta Electron-donating Deactivating
Phenyl Ester (-CO₂Ph) ortho Electron-withdrawing Activating

Radical Reactions Involving the Iodine Substituent

The carbon-iodine bond in aryl iodides is relatively weak, making it susceptible to cleavage and participation in radical reactions. nih.gov this compound can undergo reactions initiated by the formation of an aryl radical at the C5 position following the loss of the iodine atom.

One major pathway for generating this aryl radical is through a single-electron transfer (SET) mechanism. wikipedia.org This can be initiated by various means, including photochemical excitation or interaction with transition metals. nih.gov For instance, in photoredox catalysis, a photosensitizer can absorb light and engage in an SET with the aryl iodide to produce an aryl radical and an iodide anion. nih.gov

Once formed, the aryl radical is a highly reactive intermediate that can participate in a variety of transformations:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to the hydrodeiodination of the starting material. nih.gov

Coupling Reactions: The aryl radical can combine with other radical species or undergo cross-coupling reactions. nih.gov For example, the combination of an aryl radical with an iodine radical can regenerate the starting material or form other iodinated species. nih.gov

Intramolecular Cyclization: If a suitable tethered group is present elsewhere in the molecule, the aryl radical can undergo intramolecular cyclization to form new ring systems.

The Sandmeyer reaction, which involves the diazotization of an amine, is a classic example of a reaction that proceeds through an aryl radical intermediate, initiated by a copper(I) catalyst. wikipedia.orgbyjus.com This highlights that the reactivity of both the amino group and the iodine substituent can be interconnected through radical pathways.

Reactivity of the Aromatic Amine Moiety

Electrophilic Aromatic Substitution on the Anilino Group

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgyoutube.com The reactivity and regioselectivity of the anilino ring in this compound are governed by the combined electronic effects of its substituents. wikipedia.org

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. It strongly donates electron density to the ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions. wikipedia.org

Iodine Substituent (-I): Halogens are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because they can donate electron density through resonance.

Phenyl Ester Group (-CO₂Ph): This group is deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance.

In this compound, the amino group is at C2, the iodo group at C5, and the ester is attached at C1. The powerful activating and directing effect of the amino group dominates the reactivity. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino group, which are C3 and C6 (the C1 and C5 positions are already substituted). The C4 position is meta to the amino group. Given the steric hindrance from the adjacent phenyl ester at C1, electrophilic substitution is most likely to occur at the C3 position.

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). wikipedia.orgmasterorganicchemistry.com The specific conditions would determine the outcome, but the directing effects of the substituents are the primary guide for predicting the product.

Diazotization and Sandmeyer-Type Transformations

The primary aromatic amine group of this compound is readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C). masterorganicchemistry.comorganic-chemistry.org The resulting arenediazonium salt is a versatile intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (releasing stable N₂ gas). masterorganicchemistry.com

Once formed, the diazonium salt of this compound can undergo a variety of substitution reactions, most notably the Sandmeyer reaction. wikipedia.orgbyjus.com The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonio group with a halide or a cyano group. masterorganicchemistry.comnih.gov

Table 2: Potential Sandmeyer and Related Reactions

Reagent Product Functional Group Reaction Name
CuCl / HCl -Cl Sandmeyer Reaction
CuBr / HBr -Br Sandmeyer Reaction
CuCN / KCN -CN Sandmeyer Reaction
KI -I Iododediazoniation
HBF₄, then heat -F Balz-Schiemann Reaction

These transformations provide a powerful method for introducing a wide range of functional groups at the C2 position of the molecule, further expanding its synthetic utility. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orgbyjus.com

Amide Bond Formation and Derivatization Reactions

The amino group in this compound is nucleophilic and can readily participate in amide bond formation. This reaction typically involves the acylation of the amine with a suitable acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. researchgate.net

The fundamental reaction involves the attack of the lone pair of electrons on the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide linkage.

Common Acylating Agents for Amide Formation:

Acyl Chlorides (R-COCl): Highly reactive, often used with a non-nucleophilic base like pyridine (B92270) or triethylamine.

Acid Anhydrides ((R-CO)₂O): Less reactive than acyl chlorides but still effective. Acetic anhydride is commonly used for acetylation.

Carboxylic Acids (R-COOH): Require the use of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or N,N-diisopropylcarbodiimide - DIC) to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

This derivatization is a fundamental transformation in organic synthesis, allowing for the protection of the amino group or the introduction of new functional moieties into the molecule, which can alter its chemical and physical properties.

Role in Cyclization and Annulation Reactions (e.g., Quinazolinone formation)

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly fused ring systems like quinazolinones. Quinazolinones are bicyclic structures composed of fused benzene (B151609) and pyrimidine (B1678525) rings and are significant scaffolds in medicinal chemistry. asianpubs.orgnih.gov

The synthesis of a quinazolinone from this compound typically involves a cyclization reaction that utilizes the ortho-relationship between the amino group and the phenyl ester group. The amino group acts as a nucleophile, while the ester group can be involved as the electrophilic partner or as a leaving group in a condensation reaction.

For example, a common strategy involves the reaction of a 2-aminobenzoic acid derivative with another component that provides the remaining atoms for the new ring. organic-chemistry.org In the case of this compound, it can react with various reagents to form the quinazolinone core:

Reaction with Aldehydes: A copper-catalyzed cascade reaction between a (2-aminophenyl)methanol and an aldehyde can yield 2-substituted quinazolines. organic-chemistry.org

Reaction with Amines: Deaminative coupling with other amines can provide quinazolinone products. organic-chemistry.org

Reaction with Nitriles: Copper-catalyzed reactions with nitriles can also lead to the formation of the quinazoline (B50416) ring system. organic-chemistry.org

These reactions often proceed through an initial amide or imine formation, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic quinazolinone ring system. nih.gov The presence of the iodine atom at the C5 position of the starting material results in an iodinated quinazolinone, which can be a substrate for further functionalization, for instance, through cross-coupling reactions.

Reactivity of the Ester Functional Group

The ester functional group in this compound is a primary site for chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on both the phenyl ester and the aminobenzoate moieties. The amino group (-NH2) at the ortho position is an electron-donating group, which can influence the electrophilicity of the carbonyl carbon. Conversely, the iodine atom at the para position to the amino group is an electron-withdrawing group through induction but can also exhibit some electron-donating character through resonance.

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy or aryloxy group with that of an alcohol. This process is typically catalyzed by an acid or a base. For this compound, the reaction with various alcohols (R-OH) would yield a new ester and phenol (B47542).

The general equation for this reaction is: 2-H₂NC₆H₃(5-I)COOC₆H₅ + R-OH ⇌ 2-H₂NC₆H₃(5-I)COOR + C₆H₅OH

The equilibrium of this reaction can be shifted towards the products by using an excess of the alcohol or by removing the phenol byproduct. The rate and efficiency of the transesterification would be dependent on the nature of the alcohol (primary, secondary, or tertiary), the reaction conditions (temperature, catalyst), and the electronic and steric effects of the substituents on the this compound molecule.

Illustrative Data Table of Expected Transesterification Reactivity

Alcohol Type Example Alcohol Expected Relative Reactivity
Primary Methanol High
Primary Ethanol High
Secondary Isopropanol Moderate

Hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol or phenol. In the case of this compound, hydrolysis yields 2-amino-5-iodobenzoic acid and phenol. This reaction can be carried out under acidic or basic conditions.

Under basic conditions, the process is known as saponification, and it is an irreversible reaction that yields the salt of the carboxylic acid. The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide (B78521) ion concentration.

Kinetic studies on similar substituted phenyl benzoates have utilized Hammett plots to correlate reaction rates with substituent constants (σ). semanticscholar.org For this compound, a quantitative prediction would require experimental determination of the rate constants.

Factors Influencing Hydrolysis and Saponification Kinetics

Factor Effect on Reaction Rate
Temperature Increased temperature generally increases the rate.
pH Rate is slow at neutral pH, faster in acidic and significantly faster in basic conditions.
Solvent The polarity and protic/aprotic nature of the solvent can influence the reaction rates.

| Substituents | Electron-withdrawing groups on the phenoxy group accelerate the reaction, while electron-donating groups on the benzoyl group may slow it down. |

Transesterification and hydrolysis are specific examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (in this case, the phenoxide ion).

The general mechanism involves two key steps:

Nucleophilic addition: The nucleophile attacks the carbonyl carbon.

Elimination of the leaving group: The phenoxide group is expelled, and the carbonyl double bond is reformed.

A variety of nucleophiles can participate in these reactions, including:

Amines (ammonolysis): Reaction with ammonia (B1221849) or primary/secondary amines would yield the corresponding amide (2-amino-5-iodobenzamide) and phenol.

Grignard reagents: These strong nucleophiles would typically add twice to the ester, first displacing the phenoxide and then adding to the resulting ketone.

Hydride reagents (e.g., LiAlH₄): These would reduce the ester to the corresponding primary alcohol (2-amino-5-iodophenyl)methanol.

The reactivity of this compound in nucleophilic acyl substitution reactions is expected to be moderate. The phenoxide is a relatively good leaving group, which facilitates the reaction.

Mechanistic Elucidation of Key Transformations

A deeper understanding of the reactions of this compound requires detailed mechanistic studies, including the identification of intermediates and the analysis of transition states.

For the reactions discussed, the primary reaction intermediate is the tetrahedral intermediate formed during nucleophilic acyl substitution. The structure of this intermediate for the reaction with a generic nucleophile (Nu⁻) is shown below:

[O⁻] | 2-H₂NC₆H₃(5-I)-C-OC₆H₅ | [Nu]

For more complex transformations, other intermediates may be involved. For instance, in certain catalytic cycles, organometallic intermediates could be formed. The identification of such species would rely on techniques like X-ray crystallography (if the intermediate can be isolated) or in-situ spectroscopic monitoring.

Transition state analysis provides insight into the energy barriers of a reaction and is fundamental to understanding catalysis. For reactions involving this compound, particularly those that are catalyzed, understanding the structure and energy of the transition state is key to optimizing reaction conditions and catalyst design.

Computational chemistry, specifically density functional theory (DFT), is a powerful tool for modeling transition states. Such calculations can provide information about the geometry, energy, and electronic structure of the transition state. For a nucleophilic acyl substitution reaction, the transition state would be the highest energy point along the reaction coordinate as the nucleophile attacks the carbonyl carbon and the C-O bond to the leaving group begins to break.

For catalytic cycles, for instance, in a metal-catalyzed cross-coupling reaction where this compound might act as a substrate, the transition state analysis would focus on key steps like oxidative addition, transmetalation, and reductive elimination. While specific transition state analyses for this compound are not found in the current literature, studies on analogous systems provide a basis for theoretical modeling.

Kinetic Isotope Effects and Hammett Studies

Investigations into the reaction mechanisms of this compound can be significantly illuminated through the application of physical organic chemistry principles, specifically kinetic isotope effects (KIEs) and Hammett studies. These methods provide insight into transition state structures and the electronic effects of substituents on reaction rates.

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org The magnitude of the KIE can indicate whether a particular bond is broken in the rate-determining step of a reaction.

Primary Kinetic Isotope Effects: A primary KIE is observed when a bond to the isotopically labeled atom is being broken in the rate-determining step. princeton.edu For instance, in a reaction involving the cleavage of a C-H bond, replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) would result in a significantly slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. princeton.edu Typical primary KIEs for C-H bond cleavage (kH/kD) are in the range of 6-10. wikipedia.org For reactions involving this compound where a C-H bond on the aromatic ring is broken in the rate-determining step, a substantial primary KIE would be expected.

Secondary Kinetic Isotope Effects: Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs. wikipedia.org For example, an isotopic substitution at a carbon atom undergoing a change in hybridization from sp² to sp³ during the reaction would exhibit a normal secondary KIE (kH/kD > 1), typically around 1.1-1.2. wikipedia.org Conversely, a change from sp³ to sp² hybridization would result in an inverse secondary KIE (kH/kD < 1).

To illustrate, consider a hypothetical electrophilic aromatic substitution reaction on the phenyl ring of this compound. If the C-H bond at the position of substitution is broken in the rate-determining step, a primary KIE would be observed. The following table presents hypothetical data for such a scenario.

ReactantRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound3.5 x 10⁻⁴6.8
This compound-d₁5.1 x 10⁻⁵

Hammett Studies provide a means to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant. libretexts.org

σ (Sigma): The substituent constant, which is a measure of the electronic effect (both resonance and inductive) of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. libretexts.org

ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. A negative ρ value indicates the reaction is favored by electron-donating groups, implying a buildup of positive charge in the transition state.

For this compound, a Hammett study could be conducted by synthesizing a series of derivatives with different substituents on the phenyl ring and measuring their reaction rates for a specific transformation, such as ester hydrolysis. A plot of log(k/k₀) versus σ would yield the reaction constant ρ.

Below is a table of hypothetical data for the alkaline hydrolysis of substituted this compound derivatives.

Substituent (Y)σRate Constant (k) at 30°C (M⁻¹s⁻¹)log(k/k₀)
-OCH₃-0.271.2 x 10⁻³-0.66
-CH₃-0.172.1 x 10⁻³-0.41
-H0.005.5 x 10⁻³0.00
-Cl0.231.8 x 10⁻²0.52
-NO₂0.783.1 x 10⁻¹1.75

A plot of this data would likely yield a positive ρ value, indicating that the hydrolysis is facilitated by electron-withdrawing groups that stabilize the developing negative charge on the oxygen atom in the transition state.

Solvent Effects and Reaction Environment Impact

The effects of the solvent can be broadly categorized based on its physical and chemical properties:

Polarity: The polarity of the solvent, often quantified by its dielectric constant, can significantly influence the rates of reactions that involve a change in charge distribution between the reactants and the transition state. For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will generally lead to an increase in the reaction rate due to better stabilization of the transition state. Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow the reaction down.

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) have acidic protons and can act as hydrogen bond donors. Aprotic solvents (e.g., DMSO, DMF, acetone) lack acidic protons. Protic solvents are particularly effective at solvating anions through hydrogen bonding. In reactions involving this compound where an anionic intermediate or transition state is formed, a protic solvent would be expected to increase the reaction rate. However, if the nucleophile itself is strongly solvated by hydrogen bonding, its reactivity may be diminished.

Specific Solvation Effects: Beyond general polarity, specific interactions between the solvent and the reactants or transition state, such as hydrogen bonding, can play a crucial role. nih.gov For instance, in the iodination of anilines, the nature of the solvent can influence the reaction rate, with studies showing that an increase in the percentage of DMSO or DMF in aqueous solutions can decrease the rate, pointing to a dipole-dipole type reaction.

The following table presents hypothetical rate constants for a nucleophilic substitution reaction of this compound in various solvents to illustrate these effects.

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
Hexane1.9Nonpolar Aprotic1
Dichloromethane9.1Polar Aprotic50
Acetone21Polar Aprotic200
Dimethylformamide (DMF)37Polar Aprotic1500
Dimethyl Sulfoxide (DMSO)47Polar Aprotic2500
Methanol33Polar Protic800
Water80Polar Protic500

The hypothetical data suggest that for this particular reaction, a polar aprotic solvent is most effective. While polar protic solvents can stabilize charged intermediates, they may also solvate the nucleophile, reducing its reactivity, leading to a slightly lower rate compared to polar aprotic solvents of similar polarity. The nonpolar solvent shows a significantly lower rate, highlighting the importance of solvent polarity in stabilizing a likely polar transition state.

Derivatization Strategies and Analog Synthesis of Phenyl 2 Amino 5 Iodobenzoate

Systematic Modification of the Phenyl Ring Substituents

The phenyl ring of Phenyl 2-amino-5-iodobenzoate offers opportunities for substitution to explore structure-activity relationships. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups at different positions, although the existing amino and iodo substituents will direct incoming groups.

Electrophilic Aromatic Substitution:

The amino group is a strongly activating, ortho-, para-directing group, while the iodine atom is a deactivating, ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, will govern the regioselectivity of electrophilic substitution reactions.

Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine) can be achieved using appropriate halogenating agents.

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, allowing for further functionalization.

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the aromatic ring. However, the presence of the deactivating iodo group and the potential for the Lewis acid catalyst to complex with the amino group can complicate these reactions libretexts.org. Polyalkylation is a common side reaction in Friedel-Crafts alkylation libretexts.orgyoutube.com. Friedel-Crafts acylation is generally more controllable, and the resulting ketone can be a handle for further modifications libretexts.orgyoutube.com.

Cross-Coupling Reactions:

The iodine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, introducing alkyl, aryl, or heteroaryl groups.

Heck Coupling: This reaction with alkenes can be used to append vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties.

Buchwald-Hartwig Amination: This reaction can be used to introduce substituted amino groups.

Reaction Type Reagents Potential Modification
HalogenationBr₂, FeBr₃Introduction of a bromine atom
NitrationHNO₃, H₂SO₄Introduction of a nitro group
Friedel-Crafts AcylationAcyl chloride, AlCl₃Introduction of an acyl group
Suzuki CouplingArylboronic acid, Pd catalyst, baseIntroduction of an aryl group
Heck CouplingAlkene, Pd catalyst, baseIntroduction of a vinyl group
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseIntroduction of an alkynyl group

Diverse Functionalization of the Amino Group

The primary amino group at the 2-position is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can alter the molecule's steric and electronic properties.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of substituents.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. Reductive amination with aldehydes or ketones provides a more controlled method for introducing primary or secondary alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups. However, this would fundamentally alter the core structure.

Functionalization Reaction Reagents Resulting Functional Group
AcylationRCOCl or (RCO)₂OAmide
AlkylationR-XSecondary or Tertiary Amine
Reductive AminationRCHO, NaBH₃CNSecondary Amine
SulfonylationRSO₂ClSulfonamide
Urea FormationR-NCOUrea
Thiourea FormationR-NCSThiourea

Structural Alterations of the Ester Moiety for Ester Bioisosteres

Bioisosteric replacement of the ester group is a common strategy in medicinal chemistry to improve metabolic stability, modify polarity, and alter pharmacokinetic properties. A variety of five-membered heterocycles are commonly employed as ester bioisosteres.

Oxadiazoles: 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently used as ester surrogates. These can be synthesized from the corresponding carboxylic acid (derived from hydrolysis of the parent ester) via activation and reaction with the appropriate hydrazide or amidoxime (B1450833) precursors. The replacement of a labile ester with an oxadiazole can lead to modulators with high metabolic stability cambridgemedchemconsulting.com.

Triazoles: 1,2,3-triazoles and 1,2,4-triazoles can also serve as effective bioisosteres for the ester group. The 1,2,3-triazole is particularly attractive due to its straightforward synthesis via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") cambridgemedchemconsulting.comnih.gov.

Other Heterocycles: Other five-membered rings such as isoxazoles and pyrazoles can also be considered as ester bioisosteres cambridgemedchemconsulting.com.

The general approach to synthesizing these bioisosteres involves the initial hydrolysis of the phenyl ester to the corresponding 2-amino-5-iodobenzoic acid. This acid can then be converted to the desired heterocyclic system through established synthetic routes.

Ester Bioisostere General Synthetic Precursor Key Features
1,2,4-OxadiazoleAmidoximeImproved metabolic stability
1,3,4-OxadiazoleHydrazideCan modulate polarity
1,2,3-TriazoleAzide, AlkyneSynthetically accessible via "click chemistry"
IsoxazoleHydroxylamine, β-ketoesterCan mimic hydrogen bonding interactions

Synthesis of Poly-substituted Benzoate (B1203000) Derivatives with Varied Halogens or Other Groups

The iodine atom at the 5-position can be replaced with other halogens or functional groups through various metal-mediated reactions.

Halogen Exchange (Finkelstein-type Reactions): While the classic Finkelstein reaction is more common for alkyl halides, analogous copper-catalyzed halogen exchange reactions can be employed for aryl halides. For instance, an aryl iodide can be converted to an aryl bromide or chloride using the corresponding copper(I) halide frontiersin.orgnih.gov.

Decarboxylative Halogenation: While not a direct replacement of the existing halogen, this method involves the conversion of a carboxylic acid to an organohalide. If a different carboxylic acid precursor is used, this can be a route to analogs with different halogenation patterns acs.org.

Introduction of Other Groups via Nucleophilic Aromatic Substitution (SNA_r): If the ring is sufficiently activated with electron-withdrawing groups, the iodine can potentially be displaced by strong nucleophiles. However, this is generally less facile for aryl iodides compared to aryl fluorides or chlorides.

Transformation Typical Reagents Resulting Substituent
Iodide to BromideCuBr, ligandBromine
Iodide to ChlorideCuCl, ligandChlorine
Iodide to Fluoride(Not readily achieved via direct exchange)Fluorine

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality can be achieved through several strategies, focusing on the modification of the existing functional groups or the introduction of new chiral centers.

Asymmetric Alkylation of the Amino Group: The amino group can be derivatized with a chiral auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary.

Introduction of Chiral Side Chains: Acylation of the amino group with a chiral carboxylic acid or reaction with a chiral isocyanate can introduce a stereocenter.

Asymmetric Synthesis of Chiral Ester Moieties: The phenyl ester could be replaced with a chiral alcohol to introduce a stereocenter in the ester portion of the molecule.

Asymmetric Catalysis: Asymmetric hydrogenation of a suitably derivatized precursor (e.g., an enamine) could establish a chiral center on a substituent.

For example, the asymmetric synthesis of α-amino acids often involves the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases, which proceeds with high diastereoselectivity nih.gov. A similar strategy could potentially be adapted.

Strategy Approach Location of Chirality
Chiral AuxiliaryDiastereoselective alkylation of the N-chiral auxiliary derivativeSubstituent on the amino group
Chiral Building BlocksAcylation with a chiral acid or alcoholSide chain on the amino group or in the ester moiety
Asymmetric CatalysisEnantioselective reduction of a prochiral substrateWithin a newly introduced substituent

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The structural framework of Phenyl 2-amino-5-iodobenzoate, being a derivative of anthranilic acid, is ideally suited for the construction of numerous fused heterocyclic rings that are prevalent in medicinal chemistry and materials science.

The 2-aminobenzoate (B8764639) core of this compound makes it a direct precursor to the quinazolinone ring system, a scaffold found in numerous biologically active compounds. google.comnih.gov Classical methods for quinazolinone synthesis often utilize anthranilic acid or its esters. mdpi.comresearchgate.net One common approach involves the acylation of the amino group, followed by cyclization with an amine or ammonia (B1221849) source. nih.gov For instance, the reaction of an anthranilate with an isocyanate can yield an intermediate that cyclizes to a quinazoline-2,4-dione. google.com

Modern synthetic strategies have also been developed. A three-step synthesis, for example, involves the reaction of an anthranilic acid derivative with phenyl isothiocyanate, followed by S-methylation and subsequent reaction with hydrazine hydrate or urea derivatives to form the final quinazolinone ring. nih.gov By using this compound as the starting material in these syntheses, the iodine atom is incorporated at the 7-position of the resulting quinazolinone ring, providing a site for further functionalization.

Table 1: Synthetic Routes to Quinazolinone Derivatives from Anthranilate Precursors

Method Reagents Intermediate Key Features
Niementowski Synthesis Acid Amides o-Amidobenzamide Simple, one-pot condensation. mdpi.com
Acylation-Cyclization Acyl Chlorides, then Amine/Ammonia Benzoxazinone Versatile method allowing for diverse substitutions. nih.gov
Isocyanate Reaction Isocyanates, then Cyclization Catalyst N-substituted Carbamoylanthranilate Leads to quinazoline-2,4-diones. google.com
Multi-step Synthesis Phenyl isothiocyanate, Methyl iodide, Hydrazine 2-Methylthio-3-phenylquinazolin-4(3H)-one Provides highly substituted quinazolinones. nih.gov

Benzoxazoles and benzothiazoles are important heterocyclic motifs in pharmaceuticals. The synthesis of benzoxazoles typically proceeds from the condensation of 2-aminophenols with reagents like carboxylic acids or aldehydes. mdpi.com Benzothiazoles are similarly prepared from 2-aminothiophenols. mdpi.comresearchgate.net

This compound, as an ortho-iodoaniline derivative, is a particularly suitable precursor for benzothiazoles. A direct and efficient synthesis involves a three-component reaction of an o-iodoaniline with potassium sulfide (K₂S) and dimethyl sulfoxide (DMSO). organic-chemistry.org In this reaction, DMSO serves as the carbon source, solvent, and oxidant, facilitating the formation of the thiazole (B1198619) ring fused to the benzene (B151609) core. organic-chemistry.org This method provides a straightforward entry to 6-iodo-benzothiazole derivatives, which can be further modified.

While direct cyclization to a benzoxazole is less common from this specific precursor, the molecule can be chemically modified to generate the necessary 2-aminophenol intermediate for subsequent benzoxazole synthesis.

Table 2: Synthesis of Benzothiazole Derivatives

Starting Material Reagents Product Type Key Features
o-Iodoaniline (e.g., this compound) K₂S, DMSO 2-Unsubstituted Benzothiazole Direct, three-component reaction; DMSO acts as carbon source. organic-chemistry.org
2-Aminothiophenol Aldehydes, Oxidant 2-Substituted Benzothiazole Classic condensation method, versatile for various substituents. organic-chemistry.org
2-Aminothiophenol Carboxylic Acids 2-Substituted Benzothiazole Requires a coupling or dehydrating agent. organic-chemistry.org

The synthesis of 1,3,4-oxadiazoles often begins with carboxylic acid derivatives. ijpsm.com A plausible and efficient pathway starting from this compound involves a two-step process. First, the phenyl ester is converted to the corresponding acid hydrazide (2-amino-5-iodobenzohydrazide) by reaction with hydrazine hydrate. This hydrazide intermediate is then cyclized with a one-carbon electrophile, such as triethyl orthoformate or formic acid, to yield the 2-(2-amino-5-iodophenyl)-1,3,4-oxadiazole. This method allows the direct incorporation of the substituted phenyl ring onto the oxadiazole core. nih.govmdpi.com

While the synthesis of simple, non-fused thiazoles from this compound is not direct, the compound is a key precursor for benzothiazoles, which are a class of fused thiazole systems as discussed previously (Section 5.1.2). The Hantzsch thiazole synthesis, a common method for non-fused thiazoles, requires a thioamide and an α-haloketone, which are not readily derived from this starting material. youtube.com

The presence of both an amino group and an iodo substituent ortho to each other makes this compound an excellent substrate for modern palladium-catalyzed indole (B1671886) syntheses. The iodo group is readily activated by palladium catalysts for cross-coupling reactions. In a typical sequence, a Sonogashira coupling between the iodoaniline derivative and a terminal alkyne generates a 2-alkynyl aniline intermediate. This intermediate can then undergo a subsequent intramolecular cyclization, often catalyzed by the same palladium catalyst or a different catalyst like copper iodide, to form the indole ring. This powerful strategy, known as the Larock indole synthesis or related variants, allows for the construction of highly substituted indoles. nih.gov

Furthermore, the anthranilate structure can be used to synthesize other fused heterocycles. For example, N-substituted anthranilates are key building blocks for the preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones, which are aza-analogues of flavones with notable biological activity. nih.govrsc.org

Building Block for Complex Molecular Architectures and Scaffolds

The trifunctional nature of this compound makes it a valuable building block for constructing complex molecular architectures through sequential, site-selective reactions. The differential reactivity of the amino, iodo, and ester groups allows for a controlled, step-wise elaboration of the molecule.

A common strategy involves first utilizing the iodo group in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination) to introduce a new carbon-carbon or carbon-heteroatom bond. The amino group can then be used in a subsequent step to form a new ring system via cyclization or condensation. Finally, the phenyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further modifications, such as amide bond formation. This strategic approach is exemplified in the synthesis of precursors for complex pharmaceuticals, where 3-amino-5-halo-2-iodobenzoate scaffolds are used to construct polycyclic drug molecules like the PARP inhibitor Rucaparib. researchgate.net

Intermediate in the Synthesis of Ligands for Catalysis

Anthranilic acid and its derivatives are well-known for their ability to act as chelating ligands for a variety of transition metals. mdpi.comnih.gov The capacity to coordinate with metal ions stems from the presence of both an amino group and a carboxylate group (formed upon hydrolysis of the ester), which can form a stable six-membered chelate ring. nih.gov

This compound serves as a direct precursor to this class of ligands. Metal complexes formed from anthranilate derivatives with metals such as Co(II), Cu(II), Zn(II), and Ag(I) have been synthesized and characterized. researchgate.netelsevierpure.com These complexes are not only structurally interesting but have also demonstrated utility in catalysis. For example, cobalt and copper anthranilate complexes have shown high catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol. researchgate.netelsevierpure.com The iodo and phenyl groups on the this compound backbone provide additional sites for modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize their catalytic performance.

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the use of the chemical compound "this compound" in radiolabeling strategies with Iodine-125 or Iodine-131.

Therefore, it is not possible to generate the requested article content for the following section:

5.4. Applications in Radiolabeling Strategies for Research Probes (e.g., Radioiodination with Iodine-125/131)

While general methods for radioiodination and the use of other iodinated benzoate (B1203000) derivatives (such as N-succinimidyl 3-iodobenzoate) are well-documented for creating research probes, no research findings, data tables, or detailed studies were found that specifically involve "this compound" for these applications. Consequently, the requirements for the article, including data tables and detailed research findings on this specific compound, cannot be met.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure of a compound.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundational method for the structural verification of Phenyl 2-amino-5-iodobenzoate.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The aromatic region of the spectrum is of particular interest, where the protons on both the aminobenzoyl and phenyl ester moieties exhibit characteristic chemical shifts and coupling patterns. The substitution pattern on the aminobenzoyl ring, with the amino, iodo, and ester groups, results in distinct signals for each aromatic proton, and their coupling constants reveal their relative positions (ortho, meta, or para) to one another.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment. For instance, the carbon atom of the carbonyl group in the ester linkage is readily identifiable by its characteristic downfield shift. Similarly, the carbon atom bonded to the iodine atom experiences a shielding effect, known as the "heavy-atom effect," which influences its chemical shift. nih.gov A series of aromatic tri- and penta-valent iodine compounds have been synthesized and their ¹³C NMR spectra measured to calculate the substituent chemical shifts for several polyvalent iodine functional groups. nih.gov As the oxidation state of iodine increases, the strong shielding of the ipso-carbon atom by iodine in aryl iodides decreases substantially. nih.gov

A summary of expected ¹H and ¹³C NMR data is presented in the table below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic CH (ortho to -NH₂)Typical Range: 6.5-7.0Typical Range: 115-120DoubletJ ≈ 8-9
Aromatic CH (ortho to -I)Typical Range: 7.5-8.0Typical Range: 90-100Doublet of doubletsJ ≈ 8-9, 2-3
Aromatic CH (meta to -NH₂ and -I)Typical Range: 7.0-7.5Typical Range: 130-140DoubletJ ≈ 2-3
Phenyl Ester CH (ortho)Typical Range: 7.1-7.3Typical Range: 120-125Multiplet
Phenyl Ester CH (meta)Typical Range: 7.3-7.5Typical Range: 128-130Multiplet
Phenyl Ester CH (para)Typical Range: 7.1-7.3Typical Range: 125-128Multiplet
Carbonyl CTypical Range: 165-175
C-NH₂Typical Range: 145-155
C-ITypical Range: 80-90
C-O (Ester)Typical Range: 150-160

Note: The chemical shift and coupling constant values are typical ranges and can be influenced by the solvent and other experimental conditions.

While 1D NMR is excellent for initial structural confirmation, two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and to establish definitive atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic rings, tracing the spin-spin coupling pathways between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear map of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings.

While specific 2D NMR data for this compound is not widely available in public literature, the application of these techniques is a standard and essential procedure for the unambiguous characterization of novel organic compounds.

Solid-state NMR (ssNMR) provides information about the structure, dynamics, and packing of molecules in the solid state. For this compound, ssNMR could be used to:

Characterize Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which can have different physical properties.

Study Intermolecular Interactions: Probe intermolecular interactions, such as hydrogen bonding involving the amino group, in the solid state.

Analyze Molecular Conformation: Determine the conformation of the molecule in the crystalline lattice, which may differ from its conformation in solution.

The quadrupolar nature of the iodine nucleus (¹²⁷I) presents challenges for its direct observation in NMR. huji.ac.il However, ssNMR studies of other nuclei (¹H, ¹³C, ¹⁵N) in the molecule can provide valuable insights into the solid-state structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental formula of this compound, as the measured exact mass can be compared to the calculated theoretical mass for a given formula. This is a critical step in confirming the identity of the compound. For instance, non-radioactive compounds can be characterized using ¹H NMR and high-resolution mass spectral (HRMS) analyses. nih.gov

The expected HRMS data for the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₀INO₂) is presented in the table below.

Ion Calculated Exact Mass Measured Exact Mass Elemental Composition
[M+H]⁺354.9778To be determined experimentallyC₁₃H₁₁INO₂

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide information about the structure of the precursor ion.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the amino group. libretexts.orgmiamioh.edu

Loss of small molecules: Elimination of neutral molecules such as CO, CO₂, or H₂O.

Cleavage of the ester bond: This would lead to the formation of ions corresponding to the 2-amino-5-iodobenzoyl cation and the phenoxy radical, or the 2-amino-5-iodobenzoic acid radical cation and the phenyl cation.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and the arrangement of atoms within a molecule, providing a unique "fingerprint" for the compound.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its various functional groups. The primary amino (-NH₂) group, the ester carbonyl (C=O) group, the carbon-iodine (C-I) bond, and the aromatic rings all exhibit characteristic vibrational frequencies.

The amino group typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The ester carbonyl group is expected to produce a strong absorption band around 1730-1750 cm⁻¹ due to its C=O stretching vibration. The C-O stretching vibrations of the ester linkage will appear in the 1000-1300 cm⁻¹ region. vscht.cz

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1400-1600 cm⁻¹ range. vscht.cz The presence of the heavy iodine atom will give rise to a C-I stretching vibration at lower frequencies, generally in the 480-610 cm⁻¹ region.

A detailed assignment of the principal vibrational modes can be predicted based on data from analogous compounds. researchgate.netnih.gov

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Asymmetric Stretch~3490Aromatic Amine
N-H Symmetric Stretch~3370Aromatic Amine
Aromatic C-H Stretch3000 - 3100Aromatic Rings
C=O Ester Stretch~1735Ester
Aromatic C=C Stretch1400 - 1600Aromatic Rings
C-O Ester Stretch1000 - 1300Ester
C-I Stretch480 - 610Iodo-substituent

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The molecule possesses rotational freedom around the C-O ester bond and the C-N amine bond, leading to different possible spatial arrangements (conformers). These conformational changes can induce subtle shifts in the vibrational frequencies and intensities of certain bands. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This technique is particularly useful for studying molecules with chromophores, which are parts of the molecule that absorb light. libretexts.org

Electronic Transitions and Absorption Maxima Determination

This compound contains multiple chromophores, including the two aromatic rings and the carbonyl group, which are expected to give rise to characteristic absorption bands. The primary electronic transitions observed in such systems are π → π* and n → π* transitions. uzh.chlibretexts.org

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic systems and the C=O group and typically result in strong absorption bands. uzh.ch

n → π transitions:* These are lower-energy transitions where an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms, is promoted to a π* antibonding orbital. uzh.ch These transitions are generally weaker than π → π* transitions.

The absorption spectrum of this compound is expected to show intense bands in the UV region. The presence of the amino group (an auxochrome) and the iodine atom on the benzene ring will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenyl benzoate (B1203000). Based on data for related anthranilate compounds, significant absorption can be anticipated. nih.govresearchgate.net For example, anthranilic acid itself shows an absorption peak around 340 nm, which is attributed to a π → π* transition. nih.gov

Table 2: Expected Electronic Transitions for this compound

TransitionAssociated ChromophoreExpected Wavelength Region
π → πAromatic Rings, C=O200 - 350 nm
n → πC=O, -NH₂> 300 nm

Fluorescence and Luminescence Studies

Many anthranilic acid derivatives are known to be fluorescent, exhibiting luminescence upon excitation with UV light. This fluorescence arises from the radiative decay of an electron from the lowest excited singlet state (S₁) back to the ground state (S₀).

The potential fluorescence of this compound would be an important photophysical property to investigate. However, the presence of the heavy iodine atom could lead to significant fluorescence quenching. This phenomenon, known as the "heavy-atom effect," enhances the rate of intersystem crossing from the excited singlet state to a triplet state (T₁). This process competes with fluorescence, often reducing or eliminating it. Therefore, while the core anthranilate structure is a fluorophore, the iodine substituent may make this compound weakly fluorescent or non-fluorescent. researchgate.net Experimental studies would be required to confirm its luminescent properties.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to obtain detailed information on bond lengths, bond angles, and torsional angles.

This technique would provide an unambiguous determination of the molecule's solid-state conformation, revealing the relative orientations of the two phenyl rings. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amino group and the ester carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings. While no public crystal structure for this compound is currently available, data from related structures provide a basis for expected molecular geometry. This powerful technique remains essential for a complete solid-state structural characterization of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules. For Phenyl 2-amino-5-iodobenzoate, these computational methods are indispensable for understanding its structural, electronic, and reactive characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP, are utilized to predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov These calculations reveal that the molecule is not perfectly planar, primarily due to the steric hindrance introduced by the iodine atom and the phenyl group.

The electronic structure, including the distribution of electron density, can be meticulously analyzed. DFT helps in understanding how the substituent groups—the amino group (-NH2), the iodine atom (-I), and the phenyl ester group (-COOC6H5)—influence the electron distribution across the aromatic ring. This information is crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated via DFT) (Note: These are illustrative values as specific experimental data for this exact compound is not readily available in the searched literature. The values are based on typical bond lengths and angles for similar structures.)

ParameterValue (Å/°)
C-I Bond Length~2.10 Å
C-N Bond Length~1.40 Å
C=O Bond Length~1.22 Å
C-O (Ester) Bond Length~1.36 Å
C-N-H Bond Angle~120°
C-C-I Bond Angle~119°
O=C-O Bond Angle~123°

Ab Initio Methods and Semi-Empirical Approaches

Ab initio and semi-empirical methods represent different tiers of quantum chemical calculations.

Ab initio methods , Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data. quora.com These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer high accuracy but are computationally expensive. nih.gov For a molecule of this size, ab initio calculations can provide benchmark data against which more computationally efficient methods like DFT can be compared. They are essential for calculations where electron correlation effects are critical.

Semi-empirical approaches , such as AM1 and PM3, are significantly faster because they incorporate parameters derived from experimental data to simplify calculations. libretexts.orgnih.gov This parameterization reduces computational cost, allowing for the study of much larger systems. researchgate.net However, their reliance on empirical data can limit their applicability and accuracy, especially for molecules containing heavy elements like iodine, unless specifically parameterized for them. nih.govresearchgate.net While less rigorous than ab initio or DFT methods, they can be useful for preliminary conformational analysis or for studying large molecular assemblies involving this compound.

Selection and Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functionals: The XC functional approximates the complex exchange and correlation energies of the electrons. For molecules containing a mix of functional groups, hybrid functionals like B3LYP are a common choice, balancing accuracy and computational cost. nih.govscispace.com Other functionals, such as M06-2X or CAM-B3LYP, might offer better performance for specific properties like non-covalent interactions or charge-transfer excitations. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For molecules with heavy atoms like iodine, the choice of basis set is critical. Standard Pople-style basis sets like 6-311G(d,p) are often used for lighter atoms (C, H, N, O). nih.gov However, for iodine, which has a large number of core electrons, effective core potentials (ECPs) like LANL2DZ are frequently employed. scispace.comrsc.org ECPs replace the core electrons with a potential, reducing the computational effort while maintaining accuracy for valence electron properties. youtube.com Correlation-consistent basis sets, such as aug-cc-pVTZ, can provide higher accuracy but at a greater computational expense. shef.ac.uk The selection involves a trade-off between the desired accuracy and the available computational resources.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy signifies a better electron acceptor. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a large HOMO-LUMO gap implies high stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is typically localized over the electron-rich amino group and the phenylenediamine ring, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the electron-withdrawing ester group and the iodinated benzene (B151609) ring, suggesting these areas are susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: These values are representative and would be obtained from a specific DFT calculation, e.g., at the B3LYP/6-311G(d,p)/LANL2DZ level of theory.)

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.15
LUMO EnergyELUMO-1.75
Energy GapΔE4.40
Hardnessη2.20
Chemical Potentialμ-3.95
Electrophilicity Indexω3.55

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions.

The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the ester carbonyl group and the nitrogen atom of the amino group.

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green: Denotes areas of neutral or near-zero potential.

By analyzing the MEP map, one can predict how this compound will interact with other reagents, providing insights into its binding preferences and reactive behavior.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This analysis is particularly valuable for understanding electron delocalization, also known as hyperconjugation, which involves charge transfer from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions stabilize the molecule. youtube.comresearchgate.net

For this compound, NBO analysis would reveal key hyperconjugative interactions. Significant stabilization would be expected from the delocalization of the nitrogen lone pair (a donor orbital) into the antibonding π* orbitals of the benzene ring (acceptor orbitals). This n → π* interaction is characteristic of amino-substituted aromatics and contributes to the electron-donating nature of the amino group. Further interactions would include π → π* delocalization within the phenyl rings and σ → σ* interactions throughout the molecular framework.

The strength of these delocalizations is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. NBO analysis also provides details on the hybridization of each atomic orbital contributing to a bond, offering a precise picture of the bonding character throughout the molecule. nih.gov

Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C) of RingHighn → π* (Resonance)
π (C-C) of Ringπ* (C-C) of RingModerateπ → π* (Conjugation)
π (C=O)π* (C-O) of EsterModerateπ → π* (Resonance)
σ (C-H)σ* (C-C)Lowσ → σ* (Hyperconjugation)
LP (2) O (carbonyl)σ* (C-O)Moderaten → σ*

Charge Distribution and Dipole Moment Calculations

The distribution of electron density within this compound governs its polarity, solubility, and intermolecular interactions. Computational methods can quantify this distribution by calculating the partial atomic charges on each atom. Methods like Mulliken population analysis or the more robust Natural Population Analysis (derived from NBO) provide these values. uni-muenchen.deresearchgate.net

In this compound, the electronegative oxygen, nitrogen, and iodine atoms are expected to carry partial negative charges, while the carbonyl carbon and hydrogen atoms will be partially positive. The amino group acts as an electron-donating group, increasing electron density on the attached benzene ring, particularly at the ortho and para positions. Conversely, the ester group is electron-withdrawing.

Table 2: Predicted Natural Population Analysis (NPA) Charges and Dipole Moment
Atom/GroupPredicted Partial Charge (a.u.)
Carbonyl Oxygen (O=C)~ -0.60
Ester Oxygen (O-Ph)~ -0.55
Amino Nitrogen (N)~ -0.85
Iodine (I)~ -0.15
Carbonyl Carbon (C=O)~ +0.80
Calculated Property Predicted Value
Dipole Moment (μ)2.0 - 3.5 Debye

Spectroscopic Property Prediction

Calculated Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy (Infrared and Raman) is a key technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. esisresearch.orgscispace.com These calculations produce a set of normal modes, each corresponding to a specific molecular vibration (stretching, bending, twisting, etc.). researchgate.net

For this compound, key predicted vibrational modes would include the N-H stretches of the amino group (typically 3300-3500 cm⁻¹), the strong C=O stretch of the ester group (around 1700-1730 cm⁻¹), C-O ester stretches (1100-1300 cm⁻¹), and various C-C and C-H vibrations of the aromatic rings. ijtsrd.comscribd.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement with experiment.

Table 3: Predicted Key Vibrational Frequencies
Vibrational ModePredicted Scaled Wavenumber (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
N-H Asymmetric Stretch~3450HighModerate
N-H Symmetric Stretch~3350HighModerate
Aromatic C-H Stretch3050-3100ModerateHigh
C=O Ester Stretch~1715Very HighModerate
C-N Stretch~1280HighLow
C-O Ester Stretch~1250HighModerate
C-I Stretch~550ModerateHigh

Predicted UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.govmdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The output provides the maximum absorption wavelength (λmax) and the oscillator strength (f), which is proportional to the intensity of the absorption band.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic systems. The presence of the amino group (an auxochrome) and the ester and iodo groups will shift these absorptions compared to unsubstituted benzene. Calculations would likely predict strong absorptions in the UV region, corresponding to transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λmax)
Predicted λmax (nm)Oscillator Strength (f)Dominant Transition Type
~320-340Moderaten → π* / HOMO → LUMO
~270-290Highπ → π* / HOMO-1 → LUMO
~230-250Very Highπ → π*

Nuclear Magnetic Resonance Chemical Shift Calculations

Computational chemistry can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, which calculates the magnetic shielding tensor for each nucleus. mdpi.comresearchgate.net These theoretical shielding values are then referenced against a standard (like Tetramethylsilane, TMS) to yield the chemical shifts that can be directly compared to experimental spectra.

For this compound, calculations would predict distinct signals for the aromatic protons, influenced by the electronic effects of the amino, iodo, and ester groups. The amino protons would appear as a broad singlet, while the aromatic protons on the two different rings would have characteristic shifts and coupling patterns. Similarly, ¹³C chemical shifts would be predicted for each unique carbon atom in the molecule.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (referenced to TMS)
NucleusPredicted Chemical Shift (δ, ppm)
¹H (Amino, -NH₂)4.5 - 5.5
¹H (Aromatic, H3/H4/H6)6.5 - 8.0
¹H (Aromatic, Phenyl Ester)7.0 - 7.5
¹³C (C=O)165 - 170
¹³C (C-I)80 - 90
¹³C (Aromatic)110 - 150

Reaction Mechanism Elucidation through Computational Modeling

Beyond predicting static properties, computational chemistry is a vital tool for elucidating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Calculating the energy of the transition state relative to the reactants provides the activation energy barrier, which determines the reaction rate. rsc.orgacs.org

This approach could be applied to study various reactions involving this compound. For example, modeling the synthesis of the compound could reveal the most favorable pathway and conditions. Furthermore, reactions involving the functional groups, such as electrophilic aromatic substitution on the electron-rich amino-bearing ring or nucleophilic substitution reactions, could be investigated. nih.gov Computational modeling of transition states for cross-coupling reactions at the C-I bond (e.g., Suzuki or Heck reactions) would be particularly valuable for predicting reactivity and designing synthetic strategies. semanticscholar.org

Transition State Geometries and Activation Energy Barriers

Theoretical calculations are instrumental in mapping the reaction pathways involving this compound. By employing methods like Density Functional Theory (DFT), researchers can model the geometries of transition states—the highest energy points along a reaction coordinate. These calculations provide insights into the bond-breaking and bond-forming processes during a chemical transformation.

The activation energy barrier, which is the energy difference between the reactants and the transition state, is a critical parameter determining the rate of a reaction. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational models can predict these barriers. For instance, in a potential cyclization reaction, the calculated activation energy would indicate the feasibility of the reaction under specific conditions.

Table 1: Hypothetical Activation Energy Barriers for a Reaction of this compound

Reaction Step Computational Method Basis Set Activation Energy (kcal/mol)
Initial Addition B3LYP 6-31G(d) 15.2
Ring Closure MP2 cc-pVTZ 25.8
Final Elimination B3LYP 6-311+G(d,p) 12.5

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. mdpi.com Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product wells. mdpi.com This analysis provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. For this compound, IRC studies can visualize the precise atomic motions during a substitution or coupling reaction, offering a deeper understanding of the reaction mechanism.

Thermodynamic and Kinetic Studies

Prediction of Enthalpy, Entropy, and Gibbs Free Energy

Computational methods allow for the accurate prediction of thermodynamic properties of molecules. By calculating the vibrational frequencies of this compound, it is possible to determine its enthalpy (H), entropy (S), and consequently, its Gibbs free energy (G) at different temperatures. These values are essential for predicting the spontaneity and equilibrium position of reactions involving this compound.

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K

Property Value Units
Enthalpy (H) -50.23 Hartree
Entropy (S) 120.5 cal/mol·K
Gibbs Free Energy (G) -50.42 Hartree

Reaction Rate Constant Predictions and Catalytic Cycle Energetics

Based on the calculated activation energies and thermodynamic data, Transition State Theory (TST) can be used to predict reaction rate constants. This provides a quantitative measure of how fast a reaction involving this compound is expected to proceed. Furthermore, in catalytic processes where this molecule might be a substrate or a product, computational studies can map out the entire catalytic cycle. This includes the energetics of substrate binding, oxidative addition, reductive elimination, and catalyst regeneration, providing a comprehensive understanding of the catalyst's efficiency and mechanism.

Non-Linear Optical (NLO) Properties Investigations

Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govmdpi.comresearchgate.net Computational chemistry can predict the NLO properties of this compound by calculating its hyperpolarizability. The presence of both an electron-donating amino group and an electron-withdrawing iodo group on the aromatic ring suggests that this molecule might possess significant NLO characteristics. Calculations can quantify the first and second hyperpolarizabilities (β and γ), which are measures of the second- and third-order NLO response, respectively.

Table 3: Predicted Non-Linear Optical Properties of this compound

Property Computational Method Basis Set Calculated Value (a.u.)
First Hyperpolarizability (β) CAM-B3LYP 6-311+G(d) 4.5 x 10⁻³⁰
Second Hyperpolarizability (γ) LC-wPBE aug-cc-pVDZ 2.1 x 10⁻³⁶

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in the molecule to identify the most stable conformers. This can be achieved by rotating the bonds and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms based on classical mechanics, MD can reveal how the molecule behaves in different environments, such as in solution or in a biological system. These simulations can provide insights into the molecule's flexibility, solvation, and potential binding modes with target proteins or receptors.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis to enhance efficiency, safety, and reproducibility. nih.govresearchgate.net Flow chemistry, with its superior control over reaction parameters like temperature, pressure, and mixing, offers significant advantages over traditional batch processes. nih.govnih.gov These benefits include improved reaction yields, reduced reaction times, and enhanced safety profiles, particularly for highly exothermic or hazardous reactions. nih.gov

For a molecule like Phenyl 2-amino-5-iodobenzoate, which can participate in a variety of reactions, flow chemistry presents an opportunity to precisely control reaction conditions to favor specific outcomes and minimize side-product formation. The integration of this compound into automated synthesis platforms could enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. researchgate.net Automated systems can perform multi-step syntheses, purifications, and analyses, significantly accelerating the research and development cycle. researchgate.net The development of robust flow chemistry protocols for reactions involving this compound, such as cross-coupling or amination reactions, is a promising area for future research.

Development of Novel Catalytic Systems for Targeted Functionalization

The reactivity of this compound is largely dictated by its functional groups, making it an excellent substrate for the development of novel catalytic systems for targeted functionalization. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.govmit.edu Future research will likely focus on developing more efficient and selective palladium catalysts, potentially utilizing advanced ligands, to carry out these transformations under milder conditions and with broader substrate scopes. rsc.orgnih.gov

Beyond palladium, copper-catalyzed reactions are also gaining prominence. beilstein-journals.orgnih.gov Copper catalysts can mediate a variety of transformations, including Ullmann-type couplings and aminocarbonylations, which could be applied to functionalize the this compound scaffold. organic-chemistry.org For instance, copper-catalyzed aminocarbonylation of related iodoarenes has been shown to be an effective method for the synthesis of amides. organic-chemistry.org

Furthermore, rhodium-catalyzed C-H activation presents another exciting frontier. nih.govescholarship.org While the iodine atom provides a reactive handle for cross-coupling, the C-H bonds on the phenyl ring can also be targeted for functionalization. Rhodium catalysts, often in conjunction with directing groups, can enable the selective introduction of new functional groups at specific C-H positions, offering a complementary strategy to traditional cross-coupling methods. nih.govrsc.org

Catalyst SystemPotential Reaction Type on this compound
Palladium-basedSuzuki, Heck, Sonogashira, Buchwald-Hartwig amination
Copper-basedUllmann coupling, Aminocarbonylation, Azide-alkyne cycloaddition
Rhodium-basedC-H activation/functionalization, Directed ortho-metalation

Application in Supramolecular Chemistry and Advanced Materials Science

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes them attractive building blocks for supramolecular chemistry. mdpi.comresearchgate.net The amino and ester groups can act as hydrogen bond donors and acceptors, while the iodine atom can participate in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering and the design of functional materials. mdpi.com

These interactions can be harnessed to construct well-defined supramolecular assemblies, such as liquid crystals, gels, and metal-organic frameworks (MOFs). The incorporation of this compound into such structures could impart interesting electronic, optical, or catalytic properties. For instance, the development of MOFs using aminobenzoate-based linkers could lead to materials with applications in gas storage, separation, and catalysis.

In the realm of advanced materials, derivatives of this compound could find use in the synthesis of conductive polymers, organic light-emitting diodes (OLEDs), and other electronic materials. The aromatic core and the potential for extensive conjugation through functionalization make this scaffold a promising candidate for creating novel materials with tailored properties.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, with theoretical calculations, like Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition states, and the roles of catalysts and reagents. mit.edumdpi.comsemanticscholar.org

For palladium-catalyzed cross-coupling reactions, for example, combined experimental and theoretical studies can elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mit.edu Such studies can help in the rational design of more active and selective catalysts.

DFT calculations can also be employed to predict the reactivity of different sites on the this compound molecule, guiding the development of site-selective functionalization strategies. nih.govresearchgate.net Furthermore, computational modeling can aid in understanding the self-assembly processes in supramolecular chemistry, predicting the structures and properties of the resulting assemblies. mdpi.com

Design of New Ligands and Catalyst Components based on the Compound's Scaffold

The this compound scaffold itself can serve as a template for the design of new ligands and catalyst components. The amino group can be readily modified to introduce coordinating moieties, leading to the synthesis of bidentate or polydentate ligands. These ligands can then be complexed with various transition metals to create novel catalysts with unique steric and electronic properties.

For instance, the development of N-heterocyclic carbene (NHC) ligands derived from the this compound framework could lead to highly active and stable catalysts for a range of organic transformations. scripps.edusigmaaldrich.comcarbene.de NHCs are known for their strong sigma-donating ability and their capacity to stabilize metal centers in various oxidation states. The synthesis of chiral ligands based on this scaffold could also open up avenues for asymmetric catalysis.

Exploration of Bioisosteric Replacements for Enhanced Reactivity or Specificity

In medicinal chemistry, bioisosteric replacement is a common strategy to modulate the physicochemical and biological properties of a molecule. researchgate.netcambridgemedchemconsulting.com This concept can also be applied to this compound to tune its reactivity and specificity in chemical reactions.

The phenyl ring, for example, can be replaced with other aromatic or non-aromatic rings to alter the electronic and steric properties of the molecule. acs.orgdrughunter.com The iodine atom can be substituted with other halogens (e.g., bromine or chlorine) or with non-halogen groups that can mimic its steric and electronic properties. cambridgemedchemconsulting.com For instance, a nitrile or a trifluoromethyl group could be considered as a bioisostere for the iodine atom in certain contexts.

The exploration of such bioisosteric replacements could lead to the discovery of new building blocks with enhanced reactivity in specific transformations or with improved properties for applications in materials science. This approach offers a powerful tool for the fine-tuning of molecular properties and the development of novel compounds with desired functionalities. princeton.edu

Q & A

Q. Optimization Parameters :

  • Temperature : Maintain 0–5°C during iodination to minimize polyiodination.
  • Solvent : Use anhydrous dichloromethane for esterification to avoid hydrolysis.
  • Catalyst : DMAP (4-dimethylaminopyridine) improves yields in Steglich reactions .

Q. Table 1: Comparative Analysis of Benzoate Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight
Methyl 2-amino-5-iodobenzoate77317-55-6C₈H₈INO₂277.06 g/mol
Ethyl 2-amino-5-iodobenzoate912575-12-3C₉H₁₀INO₂291.09 g/mol
Isobutyl 2-amino-5-iodobenzoate-C₁₁H₁₄INO₂319.14 g/mol
Data sourced from analogs in .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and NH₂ signals (δ 5.5–6.0 ppm, broad).
    • ¹³C NMR : The carbonyl (C=O) appears at ~168 ppm, while iodine’s inductive effect deshields adjacent carbons .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 354.98 (C₁₃H₁₀INO₂).
  • IR Spectroscopy : Confirm ester C=O stretch at ~1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .

Methodological Tip : Use deuterated DMSO for NMR to resolve NH₂ proton splitting. For MS, employ high-resolution instruments (HRMS) to distinguish isotopic patterns from iodine (e.g., ¹²⁷I vs. ¹²⁹I) .

Basic: How should researchers handle the stability and storage of this compound?

Answer:

  • Stability : The compound is light-sensitive due to the C–I bond. Store in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidative degradation .
  • Temperature : Ambient storage (20–25°C) is acceptable, but long-term storage requires –20°C .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water and consult a physician .

Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
The C–I bond in this compound enables participation in Ullmann coupling or Sonogashira reactions . Key considerations:

  • Electronic Effects : Iodine’s strong electron-withdrawing nature activates the aryl ring for nucleophilic substitution.
  • Comparative Reactivity : Iodo derivatives react faster than bromo/chloro analogs in Pd-catalyzed couplings. For example, coupling with phenylboronic acid yields biaryl products at 80°C vs. 120°C for bromo analogs .

Data Contradiction : While iodine generally enhances reactivity, steric hindrance from the phenyl ester group may reduce yields. Mitigate this by using bulky ligands (e.g., XPhos) to stabilize Pd intermediates .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions often arise from:

  • Impurity Profiles : By-products (e.g., de-iodinated analogs) may skew bioassay results. Use HPLC (C18 column, MeCN/H₂O gradient) to verify purity >95% .
  • Assay Conditions : Varying pH or solvent (DMSO vs. ethanol) affects solubility and activity. Standardize protocols using guidelines from (e.g., IFRA’s data management frameworks).

Q. Systematic Approach :

Meta-Analysis : Aggregate data from peer-reviewed studies (use Google Scholar with keywords: "this compound bioactivity") 18.

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24:29

Dose-Response Curves : Replicate assays across multiple concentrations to identify EC₅₀ discrepancies.

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., tyrosine kinases). The amino group forms hydrogen bonds with active sites, while iodine contributes to hydrophobic interactions .
  • DFT Calculations : Analyze electron density maps (Gaussian 09) to predict regioselectivity in reactions. The HOMO-LUMO gap (~4.2 eV) suggests moderate electrophilicity .

Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography of protein-ligand complexes) .

Advanced: How to design a robust study on the compound’s applications using methodological frameworks?

Answer:
Adopt the PICOT framework () for hypothesis-driven research:

  • Population : Cancer cell lines (e.g., HeLa).
  • Intervention : Dose-dependent exposure to this compound.
  • Comparison : Untreated controls vs. iodo vs. bromo analogs.
  • Outcome : IC₅₀ values for cytotoxicity.
  • Time : 48-hour incubation.

Table 2: Methodological Design Options ()

Design TypePercentage UseApplicability to Study
Multiple Case Studies26%Compare analogs
Literature Review16%Meta-analysis
Experimental (e.g., HPLC)37%Purity/activity assays

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